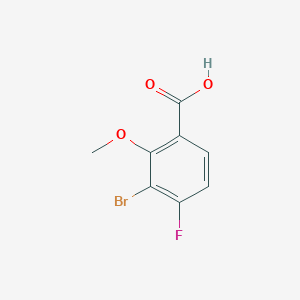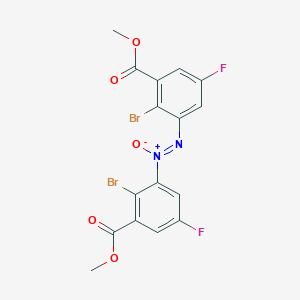
1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxycarbonyl groups attached to a diazene oxide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene. This intermediate is then subjected to diazotization followed by coupling reactions to form the final diazene oxide compound. The reaction conditions often involve the use of strong acids, such as hydrochloric acid, and oxidizing agents like sodium nitrite.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The scalability of the process is crucial for industrial applications, and methods such as crystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies are focused on their ability to interact with biological targets, such as proteins and nucleic acids, which could lead to the development of new drugs.
Industry
In the industrial sector, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
- 2-Bromo-3-fluoro-6-methylpyridine
Uniqueness
What sets (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide apart from similar compounds is its unique combination of functional groups and its diazene oxide core. This structure provides distinct reactivity and potential applications that are not observed in simpler analogs. The presence of both bromine and fluorine atoms, along with the methoxycarbonyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C16H10Br2F2N2O5 |
|---|---|
Molekulargewicht |
508.06 g/mol |
IUPAC-Name |
(2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10Br2F2N2O5/c1-26-15(23)9-3-7(19)5-11(13(9)17)21-22(25)12-6-8(20)4-10(14(12)18)16(24)27-2/h3-6H,1-2H3 |
InChI-Schlüssel |
OUAGGFWWUNCPBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)F)N=[N+](C2=CC(=CC(=C2Br)C(=O)OC)F)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)

![(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833205.png)
![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)
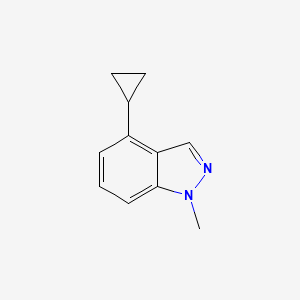
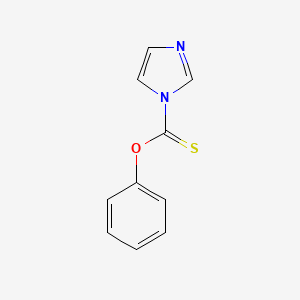
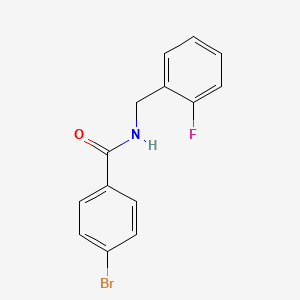

![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
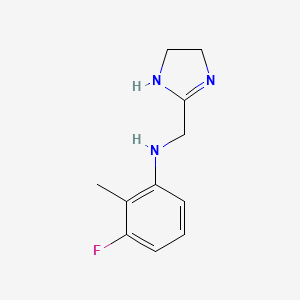
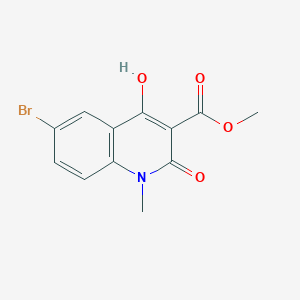
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
